Cas no 1566352-60-0 (3-methyloct-7-yn-2-ol)

3-methyloct-7-yn-2-ol Chemical and Physical Properties
Names and Identifiers
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- 3-methyloct-7-yn-2-ol
- 7-Octyn-2-ol, 3-methyl-
- 1566352-60-0
- EN300-1624270
-
- Inchi: 1S/C9H16O/c1-4-5-6-7-8(2)9(3)10/h1,8-10H,5-7H2,2-3H3
- InChI Key: NQSCWJMOIRHWTP-UHFFFAOYSA-N
- SMILES: CC(O)C(C)CCCC#C
Computed Properties
- Exact Mass: 140.120115130g/mol
- Monoisotopic Mass: 140.120115130g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 4
- Complexity: 120
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- Density: 0.881±0.06 g/cm3(Predicted)
- Boiling Point: 199.5±23.0 °C(Predicted)
- pka: 15.06±0.20(Predicted)
3-methyloct-7-yn-2-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1624270-0.1g |
3-methyloct-7-yn-2-ol |
1566352-60-0 | 0.1g |
$767.0 | 2023-06-04 | ||
Enamine | EN300-1624270-2500mg |
3-methyloct-7-yn-2-ol |
1566352-60-0 | 2500mg |
$1370.0 | 2023-09-22 | ||
Enamine | EN300-1624270-500mg |
3-methyloct-7-yn-2-ol |
1566352-60-0 | 500mg |
$671.0 | 2023-09-22 | ||
Enamine | EN300-1624270-0.05g |
3-methyloct-7-yn-2-ol |
1566352-60-0 | 0.05g |
$732.0 | 2023-06-04 | ||
Enamine | EN300-1624270-0.5g |
3-methyloct-7-yn-2-ol |
1566352-60-0 | 0.5g |
$836.0 | 2023-06-04 | ||
Enamine | EN300-1624270-10.0g |
3-methyloct-7-yn-2-ol |
1566352-60-0 | 10g |
$3746.0 | 2023-06-04 | ||
Enamine | EN300-1624270-0.25g |
3-methyloct-7-yn-2-ol |
1566352-60-0 | 0.25g |
$801.0 | 2023-06-04 | ||
Enamine | EN300-1624270-50mg |
3-methyloct-7-yn-2-ol |
1566352-60-0 | 50mg |
$587.0 | 2023-09-22 | ||
Enamine | EN300-1624270-100mg |
3-methyloct-7-yn-2-ol |
1566352-60-0 | 100mg |
$615.0 | 2023-09-22 | ||
Enamine | EN300-1624270-10000mg |
3-methyloct-7-yn-2-ol |
1566352-60-0 | 10000mg |
$3007.0 | 2023-09-22 |
3-methyloct-7-yn-2-ol Related Literature
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1. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
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Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
Additional information on 3-methyloct-7-yn-2-ol
3-Methyloct-7-yn-2-Ol: A Comprehensive Overview
3-Methyloct-7-yn-2-Ol (CAS No. 1566352-60-0) is an organic compound with the molecular formula C9H14O. It belongs to the class of alcohols and is characterized by its unique structure, which includes a terminal alkyne group and a secondary alcohol functional group. This compound has garnered attention in recent years due to its potential applications in various fields, including materials science, pharmaceuticals, and organic synthesis.
The structure of 3-Methyloct-7-yn-2-Ol consists of a carbon chain with nine carbons, where the seventh carbon is part of a triple bond (alkyne group), and the second carbon bears a hydroxyl (-OH) group. The presence of both an alkyne and an alcohol functional group makes this compound versatile for various chemical reactions. Recent studies have explored its reactivity under different conditions, revealing its potential as a building block for more complex molecules.
One of the most notable aspects of 3-Methyloct-7-yn-2-Ol is its ability to undergo click chemistry reactions, particularly the copper-catalyzed azide–alkyne cycloaddition (CuAAC). This reaction has been widely used in the synthesis of bioconjugates and materials with tailored properties. For instance, researchers have utilized 3-Methyloct-7-yn-2-Ol to create self-healing polymers and stimuli-responsive materials, which are highly sought after in the field of materials science.
In addition to its role in materials science, 3-Methyloct-7-yn-2-Ol has shown promise in pharmaceutical applications. Its alkyne group can be functionalized to create bioactive molecules with specific pharmacological properties. Recent studies have demonstrated that derivatives of this compound exhibit anti-inflammatory and antioxidant activities, making them potential candidates for drug development.
The synthesis of 3-Methyloct-7-yneol involves several steps, including alkylation, oxidation, and deprotection reactions. Researchers have optimized these steps to achieve higher yields and better purity levels. For example, the use of transition metal catalysts has significantly improved the efficiency of certain reactions involving this compound.
From an environmental standpoint, 3-Methyloct-7-yneol has been studied for its biodegradability and toxicity profiles. Initial findings suggest that it is not highly toxic to aquatic organisms, which aligns with its potential use in eco-friendly applications. However, further research is needed to fully understand its environmental impact.
In conclusion, 3-Methyloct-7-yneol (CAS No. 1566352-60) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure and reactivity make it an invaluable tool in organic synthesis, materials science, and pharmaceutical research. As ongoing studies continue to uncover new properties and uses for this compound, it is likely to play an increasingly important role in both academic and industrial settings.
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